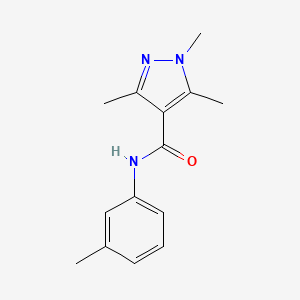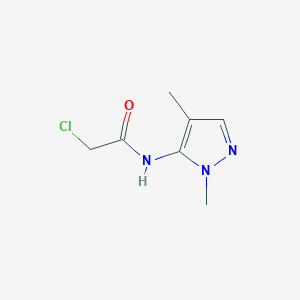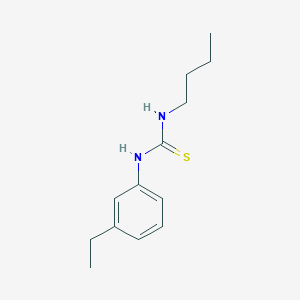![molecular formula C19H20N2O3 B7469152 3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid, commonly known as MPBC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
MPBC acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It works by increasing the levels of serotonin in the brain, which helps regulate mood, appetite, and sleep. The 5-HT1A receptor agonist activity of MPBC also plays a role in its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
MPBC has been shown to have anxiolytic, antidepressant, and antipsychotic effects in various scientific research studies. It has also been shown to have anti-inflammatory and neuroprotective properties. MPBC has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. MPBC has also been shown to modulate the levels of various neurotransmitters such as dopamine, norepinephrine, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPBC in lab experiments include its high yield and purity, reproducibility of the synthesis method, and its potential therapeutic applications. The limitations of using MPBC in lab experiments include the need for further studies to fully understand its mechanism of action and potential therapeutic applications. MPBC is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for the scientific research of MPBC. One direction is to further study its potential therapeutic applications in the treatment of various diseases such as depression, anxiety, and schizophrenia. Another direction is to study its potential as an anti-inflammatory agent and for its neuroprotective properties. Further studies are also needed to fully understand its mechanism of action and to establish its long-term safety and efficacy. Additionally, the synthesis method of MPBC can be optimized for large-scale production to facilitate its potential therapeutic applications.
Conclusion:
In conclusion, MPBC is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action involves acting as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. MPBC has been found to have anxiolytic, antidepressant, and antipsychotic effects and has also been shown to have anti-inflammatory and neuroprotective properties. Further studies are needed to fully understand its potential therapeutic applications and to establish its long-term safety and efficacy.
Synthesemethoden
The synthesis of MPBC involves the reaction of 3-methylbenzoyl chloride with 1-benzylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain MPBC in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
Wissenschaftliche Forschungsanwendungen
MPBC has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as depression, anxiety, and schizophrenia. MPBC has also been studied for its potential as an anti-inflammatory agent and for its neuroprotective properties. The scientific research application of MPBC is still in its early stages, and further studies are needed to fully understand its potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[4-(3-methylphenyl)piperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(13-15)19(23)24/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFBVTRRHDQAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)


![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)



![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)